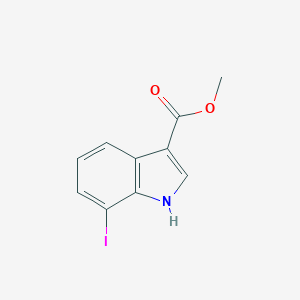
methyl 7-iodo-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-iodo-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for the development of new drugs.
Applications De Recherche Scientifique
Methyl 7-iodo-1H-indole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of methyl 7-iodo-1H-indole-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Methyl 7-iodo-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 7-iodo-1H-indole-3-carboxylate in lab experiments include its wide range of applications, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a starting material for the synthesis of various biologically active compounds. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research and development of methyl 7-iodo-1H-indole-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases.
4. Development of new derivatives of this compound with improved biological activities and reduced toxicity.
5. Exploration of the potential of this compound as a tool for studying various biological processes.
In conclusion, methyl 7-iodo-1H-indole-3-carboxylate is a synthetic compound with a wide range of applications in scientific research. It has been shown to exhibit various biological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to better understand the mechanism of action of this compound and to develop new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of methyl 7-iodo-1H-indole-3-carboxylate is a complex process that involves various steps. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine are reacted in the presence of a Lewis acid catalyst to form an iminium ion, which then undergoes cyclization to form the desired compound.
Propriétés
Numéro CAS |
123020-21-3 |
|---|---|
Nom du produit |
methyl 7-iodo-1H-indole-3-carboxylate |
Formule moléculaire |
C10H8INO2 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
methyl 7-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |
Clé InChI |
PFDZYKQIHMNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC2=C1C=CC=C2I |
SMILES canonique |
COC(=O)C1=CNC2=C1C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



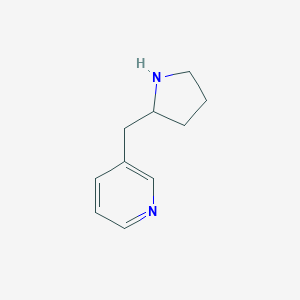
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
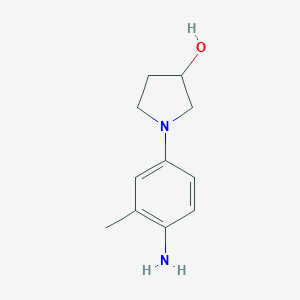
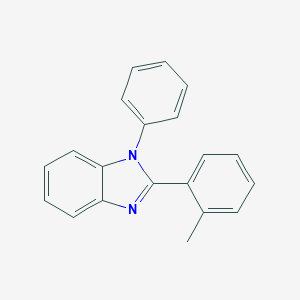
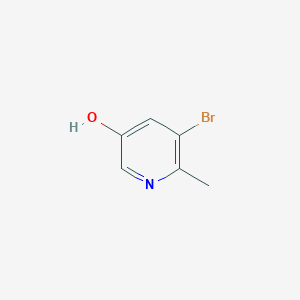
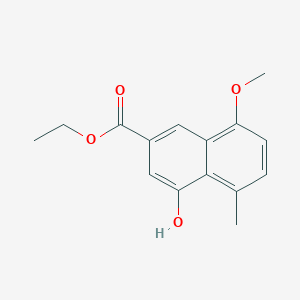
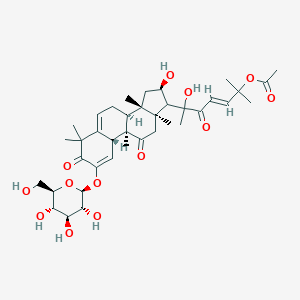
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
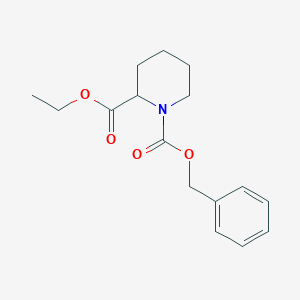
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
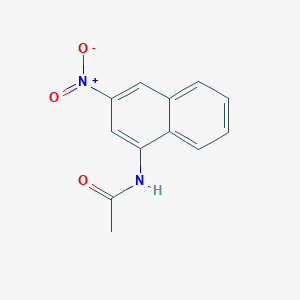
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)